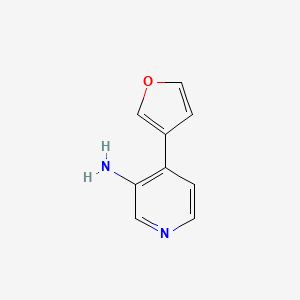
Platinum(II)(2,2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Los complejos de platino(II) son una clase fascinante de compuestos conocidos por su geometría molecular cuadrada plana y sus ricas transiciones de transferencia de carga. Estos complejos han sido ampliamente estudiados debido a sus propiedades fotofísicas y electrónicas únicas, que los hacen adecuados para diversas aplicaciones, incluidos materiales sensibles a estímulos y agentes anticancerígenos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Los complejos de platino(II) se pueden sintetizar utilizando diversos métodos. Un enfoque común implica la reacción de cloruro de platino(II) con ligandos como la 2,2'-bipiridina o la 2,2':6',2''-terpiridina. La reacción generalmente ocurre en presencia de una base, como el hidróxido de sodio, bajo condiciones de reflujo . Otro método involucra el uso de derivados de β-dicetonato, donde las β-iminocetonas reaccionan con cloruro de platino(II) para formar los complejos deseados .
Métodos de producción industrial
En entornos industriales, la producción de complejos de platino(II) a menudo involucra la deposición química de vapor de compuestos organometálicos (MOCVD). Este método permite la deposición de películas de platino y heteroestructuras en soportes de forma compleja a temperaturas de hasta 300 °C. El uso de precursores volátiles, como el acetilacetonato de platino, garantiza una alta pureza y estabilidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Los complejos de platino(II) experimentan varios tipos de reacciones químicas, que incluyen:
Oxidación: El platino(II) se puede oxidar a platino(IV) en presencia de fuertes agentes oxidantes.
Reducción: El platino(II) se puede reducir a platino(0) utilizando agentes reductores como el borohidruro de sodio.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno o el gas cloro se pueden utilizar como agentes oxidantes.
Reducción: El borohidruro de sodio o la hidracina son agentes reductores comunes.
Sustitución: Ligandos como las fosfinas, aminas o piridinas se pueden utilizar en reacciones de sustitución, a menudo en condiciones suaves.
Principales productos formados
Oxidación: Complejos de platino(IV).
Reducción: Nanopartículas de platino(0).
Sustitución: Nuevos complejos de platino(II) con diferentes ligandos.
Aplicaciones Científicas De Investigación
Los complejos de platino(II) tienen una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de los complejos de platino(II), particularmente en aplicaciones anticancerígenas, implica la formación de enlaces covalentes con el ADN. Esto lleva a la formación de entrecruzamientos de ADN, que inhiben la replicación y la transcripción del ADN, lo que finalmente desencadena la muerte celular. Los complejos también pueden interactuar con proteínas y otras biomoléculas, interrumpiendo los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
Cisplatino: Un fármaco anticancerígeno de platino(II) ampliamente utilizado.
Carboplatino: Un complejo de platino(II) con un mecanismo de acción similar pero con efectos secundarios reducidos.
Oxaliplatino: Otro agente anticancerígeno de platino(II) con un espectro diferente de actividad.
Singularidad
Los complejos de platino(II) son únicos debido a su capacidad de formar fuertes enlaces metal-ligando y experimentar diversas transiciones de transferencia de carga. Esto los hace altamente versátiles para aplicaciones en ciencia de materiales, medicina y catálisis .
Propiedades
Fórmula molecular |
C15H14N3OPt+ |
|---|---|
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
oxidanium;2,6-dipyridin-2-ylpyridine;platinum |
InChI |
InChI=1S/C15H11N3.H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H2;/p+1 |
Clave InChI |
HSRCZJGKBXFVHK-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[OH3+].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


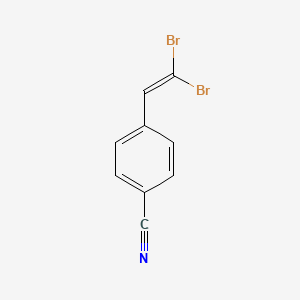
![1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B12311444.png)
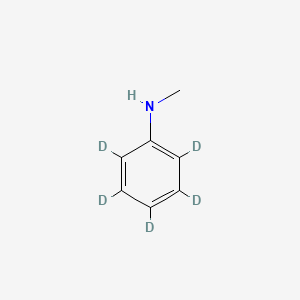
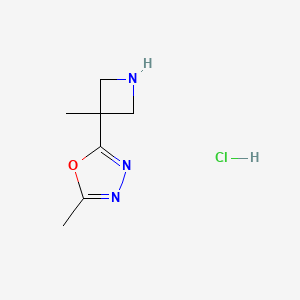
![2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12311458.png)
![Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione](/img/structure/B12311460.png)

![2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311467.png)

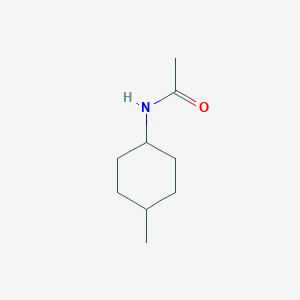
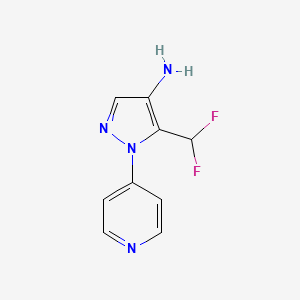
![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)

